Levothyroxin-Verunreinigung B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levothyroxine Impurity B is a degradation product or by-product formed during the synthesis or storage of levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is widely used in the treatment of hypothyroidism and other thyroid-related disorders. Impurities in pharmaceutical compounds, such as Levothyroxine Impurity B, are of significant concern due to their potential impact on the efficacy and safety of the drug product .
Wissenschaftliche Forschungsanwendungen
Levothyroxine Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential biological activity and interactions with thyroid hormone receptors.
Medicine: Investigated for its impact on the pharmacokinetics and pharmacodynamics of levothyroxine.
Industry: Utilized in the quality control and stability testing of levothyroxine formulations.
Wirkmechanismus
Target of Action
Levothyroxine Impurity B, like levothyroxine itself, primarily targets the thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, which play a crucial role in regulating the body’s metabolic processes .
Mode of Action
Levothyroxine Impurity B interacts with its targets in a similar manner to levothyroxine. Levothyroxine is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . It acts as a prodrug of triiodothyronine (T3) in target tissues, via the actions of deiodinase enzymes .
Biochemical Pathways
The biochemical pathways affected by Levothyroxine Impurity B are likely to be similar to those affected by levothyroxine. Levothyroxine is converted to its active form, T3, in the kidney and periphery through deiodination . This process is part of the complex stability pattern of levothyroxine, which is prone to degradation under the influence of factors such as light, humidity, temperature, pH, type of excipients, and formulation conditions .
Pharmacokinetics
The pharmacokinetics of Levothyroxine Impurity B are expected to be similar to those of levothyroxine. About 70-80% of an oral dose of levothyroxine is absorbed from the intestine, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of levothyroxine are achieved about 3 hours
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levothyroxine Impurity B can be synthesized through various methods. One common approach involves the degradation of levothyroxine under specific conditions. For instance, the impurity can be formed through the Maillard reaction between levothyroxine and lactose, which is often used as an excipient in levothyroxine tablets . The reaction conditions typically involve elevated temperatures and prolonged storage times.
Industrial Production Methods
In industrial settings, the production of Levothyroxine Impurity B is generally minimized through stringent control of manufacturing processes and storage conditions. when necessary, the impurity can be isolated and characterized using techniques such as column chromatography, flash chromatography, or preparative high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Levothyroxine Impurity B can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Levothyroxine Impurity B include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deiodinated or dehydroxylated products .
Vergleich Mit ähnlichen Verbindungen
Levothyroxine Impurity B can be compared with other impurities and degradation products of levothyroxine, such as:
Liothyronine (T3): A more active form of thyroid hormone with a rapid onset of action.
Levothyroxine Impurity A: Another degradation product with distinct chemical properties.
Levothyroxine Impurity C: Formed under different conditions and with unique structural characteristics.
Levothyroxine Impurity B is unique due to its specific formation pathway and potential impact on the stability and efficacy of levothyroxine formulations .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Levothyroxine Impurity B involves the conversion of the starting material, L-tyrosine, to the intermediate compound, 3,5-diiodo-L-tyrosine, followed by further iodination and cyclization to form the final product.", "Starting Materials": [ "L-tyrosine", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: L-tyrosine is dissolved in a solution of sodium hydroxide and hydrogen peroxide in water to form 3,5-diiodo-L-tyrosine.", "Step 2: 3,5-diiodo-L-tyrosine is dissolved in acetic acid and iodine is added to the solution. The mixture is stirred at room temperature until the iodine is consumed.", "Step 3: Methanol is added to the reaction mixture and the resulting precipitate is filtered and washed with methanol.", "Step 4: The product is dissolved in a solution of sodium hydroxide and diethyl ether is added to the solution. The mixture is stirred at room temperature until the product precipitates out.", "Step 5: The product is filtered, washed with diethyl ether, and dried to yield Levothyroxine Impurity B." ] } | |
CAS-Nummer |
1628720-66-0 |
Molekularformel |
C15H11ClI3NO4 |
Molekulargewicht |
685.43 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
O-(4-Hydroxy-3-chloro-5-iodophenyl)-3,5-diiodo-L-tyrosine; (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic Acid; 3-Chloro Thyroxine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.